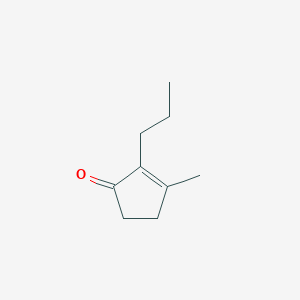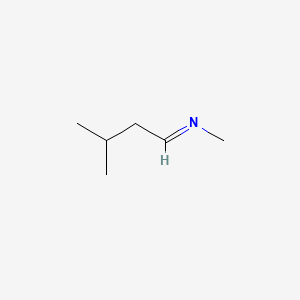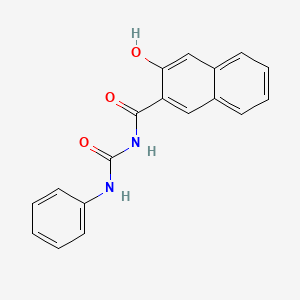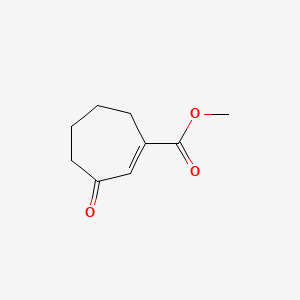![molecular formula C12H21O4P B14652471 Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate CAS No. 53226-86-1](/img/structure/B14652471.png)
Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite is reacted with 1-(furan-2-yl)-2-methylpropyl bromide under controlled conditions to yield the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives, which are less reactive and more stable.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or antifungal effects .
Vergleich Mit ähnlichen Verbindungen
- Diethyl [1-(furan-2-yl)ethyl]phosphonate
- Diethyl [1-(thiophen-2-yl)-2-methylpropyl]phosphonate
- Diethyl [1-(pyridin-2-yl)-2-methylpropyl]phosphonate
Comparison: Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate is unique due to the presence of the furan ring, which imparts specific reactivity and stability. Compared to thiophene and pyridine analogs, the furan derivative is more reactive in oxidation reactions and has distinct electronic properties that influence its behavior in chemical and biological systems .
Eigenschaften
CAS-Nummer |
53226-86-1 |
|---|---|
Molekularformel |
C12H21O4P |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
2-(1-diethoxyphosphoryl-2-methylpropyl)furan |
InChI |
InChI=1S/C12H21O4P/c1-5-15-17(13,16-6-2)12(10(3)4)11-8-7-9-14-11/h7-10,12H,5-6H2,1-4H3 |
InChI-Schlüssel |
PRDQYZBPTBGJDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CO1)C(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
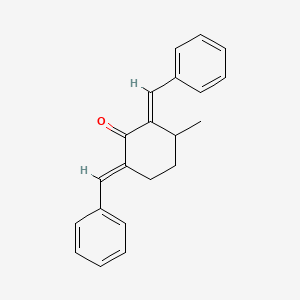
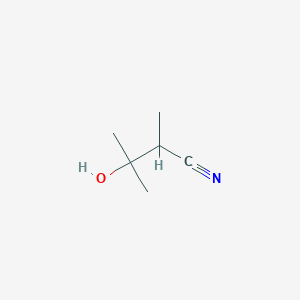
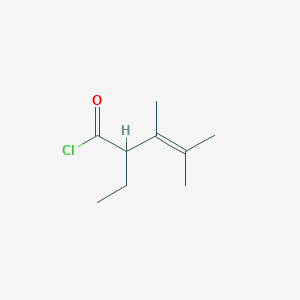
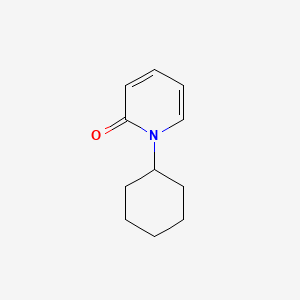

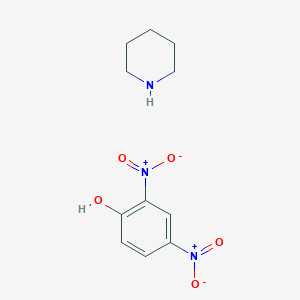

![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)
